6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloroethanol with a triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities and achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chloroethoxy group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce an aldehyde or carboxylic acid .
Scientific Research Applications
6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds have similar structures but different substituents on the triazine ring.
2-(2-Chloroethoxy)ethanol: A simpler compound with a similar chloroethoxy group but lacking the triazine ring
Uniqueness
6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62915-25-7 |
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Molecular Formula |
C7H12ClN5O |
Molecular Weight |
217.66 g/mol |
IUPAC Name |
6-(2-chloroethoxy)-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12ClN5O/c1-9-5-11-6(10-2)13-7(12-5)14-4-3-8/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
LOKQXPKYYWRSKX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCCCl)NC |
Origin of Product |
United States |
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